An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide
Foreword: From Molecular Structure to Therapeutic Potential
In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is paved with rigorous scientific investigation. A molecule's intrinsic physicochemical properties are the bedrock upon which its pharmacokinetic and pharmacodynamic profiles are built. This guide provides a comprehensive technical overview of 2-amino-N-(2-ethylphenyl)benzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry.
This document is structured to provide not just a list of properties, but a deeper understanding of their significance and the methodologies for their determination. For researchers and drug development professionals, this guide aims to be a practical resource, blending established theoretical principles with actionable experimental protocols. We will delve into the known characteristics of this molecule, while also providing a framework for the empirical determination of properties for which limited data currently exists.
Molecular Identity and Structural Attributes
2-amino-N-(2-ethylphenyl)benzenesulfonamide is an organic compound featuring a benzenesulfonamide core, which is a well-established scaffold in medicinal chemistry, famously associated with antibacterial sulfa drugs and a variety of other therapeutic agents. The precise arrangement of the amino and N-(2-ethylphenyl) substituents on this core dictates its unique chemical behavior and biological activity.
Table 1: Chemical Identity of 2-amino-N-(2-ethylphenyl)benzenesulfonamide
| Identifier | Value |
| IUPAC Name | 2-amino-N-(2-ethylphenyl)benzenesulfonamide |
| CAS Number | 139552-47-9 |
| Molecular Formula | C₁₄H₁₆N₂O₂S |
| Molecular Weight | 276.35 g/mol |
| Canonical SMILES | CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2N |
| InChI Key | YQGDSKHQJGVHSO-UHFFFAOYSA-N |
Key Physicochemical Parameters: A Blend of Predicted and Experimental Data
A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems. Below is a summary of the known and predicted properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. It is important to note that while computational models provide valuable initial estimates, experimental verification is crucial for drug development applications.
Table 2: Summary of Physicochemical Properties
| Property | Value (Predicted/Experimental) | Significance in Drug Development |
| Melting Point | Data not available (Experimental determination required) | Influences solubility, dissolution rate, and formulation strategies. |
| Boiling Point | Data not available (Experimental determination required) | Important for assessing thermal stability and purification methods. |
| logP (Octanol-Water Partition Coefficient) | Predicted: 3.1 - 3.5 | A key indicator of lipophilicity, affecting membrane permeability and absorption. |
| Aqueous Solubility | Data not available (Experimental determination required) | Critical for bioavailability; poor solubility is a major hurdle in drug development. |
| pKa (Acid Dissociation Constant) | Predicted: Amine (NH₂) ~3.5; Sulfonamide (SO₂NH) ~9.5 | Governs the ionization state at physiological pH, impacting solubility, receptor binding, and membrane transport. |
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections provide detailed, field-proven methodologies for the experimental determination of the key physicochemical properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. The rationale behind the choice of each method is also discussed, aligning with the principles of scientific integrity and self-validating systems.
Determination of Lipophilicity (logP) by Shake-Flask Method (OECD Guideline 107)
Rationale: The shake-flask method is a direct and widely accepted technique for determining the octanol-water partition coefficient. It provides a foundational understanding of a compound's lipophilicity, which is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Protocol:
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Preparation of Saturated Solutions: Prepare mutually saturated solutions of n-octanol and water by shaking equal volumes of the two solvents in a separatory funnel for 24 hours at a controlled temperature. Allow the phases to separate completely.
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Stock Solution Preparation: Accurately weigh a sample of 2-amino-N-(2-ethylphenyl)benzenesulfonamide and dissolve it in the n-octanol phase to create a stock solution of known concentration.
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Partitioning: In a glass-stoppered centrifuge tube, combine a known volume of the n-octanol stock solution with a known volume of the water phase. The volume ratio should be adjusted based on the expected logP value.
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Equilibration: Shake the tube vigorously for a predetermined time (e.g., 15 minutes) to ensure thorough mixing and partitioning of the analyte.
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Phase Separation: Centrifuge the tube to achieve a clean separation of the n-octanol and water phases.
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Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of 2-amino-N-(2-ethylphenyl)benzenesulfonamide in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for logP determination using the shake-flask method.
Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method (OECD Guideline 105)
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility, providing a definitive value for a saturated solution at equilibrium.
Protocol:
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Sample Preparation: Add an excess amount of solid 2-amino-N-(2-ethylphenyl)benzenesulfonamide to a series of vials containing a buffered aqueous solution at different pH values (e.g., pH 2, 5, 7.4, and 9) to assess pH-dependent solubility.
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Equilibration: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.
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Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
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Data Reporting: The solubility is reported in units of mg/mL or µg/mL at the specified pH and temperature.
Determination of pKa by Potentiometric Titration
Rationale: The pKa values of the ionizable groups in a molecule are crucial for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream. Potentiometric titration is a classic and reliable method for determining pKa.
Protocol:
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Solution Preparation: Prepare a solution of 2-amino-N-(2-ethylphenyl)benzenesulfonamide of known concentration in a suitable solvent system (e.g., water with a co-solvent like methanol if solubility is low).
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Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) in separate experiments. Record the pH of the solution after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For overlapping pKa values, specialized software may be required for deconvolution.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
While quantitative physicochemical data is crucial, qualitative spectroscopic analysis is essential for structural confirmation and purity assessment.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents.
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Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural insights.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino and sulfonamide groups, and the S=O stretches of the sulfonyl group.
Conclusion: A Foundation for Further Investigation
This technical guide has provided a comprehensive overview of the known and predicted physicochemical properties of 2-amino-N-(2-ethylphenyl)benzenesulfonamide. More importantly, it has laid out a clear and scientifically rigorous framework for the experimental determination of these critical parameters. For researchers in drug discovery and development, the protocols and rationale presented herein should serve as a valuable resource for advancing the understanding of this and other novel chemical entities. The path from a promising molecule to a life-changing therapy is long, but it begins with a solid foundation in its fundamental physicochemical properties.
References
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OECD (1995), Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
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OECD (1981), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris, [Link].
- Avdeef, A. (2003).
- Kerns, E. H., & Di, L. (2008).
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